2-Azepan-1-yl-2-phenyl-ethylamine

GlyT1 inhibition CNS drug discovery Schizophrenia research

2-Azepan-1-yl-2-phenyl-ethylamine (CAS 876710-61-1) is a specialized GlyT1 inhibitor building block featuring a seven-membered azepane ring. This unique scaffold provides distinct conformational flexibility, enabling the synthesis of potent nanomolar N-sulfonamide derivatives unattainable with piperidine analogs. Essential for SAR studies investigating CNS drug candidates. ≥95% purity, for R&D use only.

Molecular Formula C14H22N2
Molecular Weight 218.34 g/mol
CAS No. 876710-61-1
Cat. No. B1335150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azepan-1-yl-2-phenyl-ethylamine
CAS876710-61-1
Molecular FormulaC14H22N2
Molecular Weight218.34 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C(CN)C2=CC=CC=C2
InChIInChI=1S/C14H22N2/c15-12-14(13-8-4-3-5-9-13)16-10-6-1-2-7-11-16/h3-5,8-9,14H,1-2,6-7,10-12,15H2
InChIKeyNRZLUHQRMXSAGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azepan-1-yl-2-phenyl-ethylamine (CAS 876710-61-1) Procurement Guide: A Versatile Azepane Scaffold for CNS Drug Discovery


2-Azepan-1-yl-2-phenyl-ethylamine (CAS 876710-61-1) is a synthetic organic compound classified as a phenylethylamine derivative containing a seven-membered azepane heterocycle. Its molecular formula is C14H22N2 with a molecular weight of 218.34 g/mol . The compound exhibits moderate inhibitory activity against glycine transporter 1 (GlyT1) with an IC50 of 2 μM , and serves as a key building block for synthesizing more potent CNS-active derivatives, particularly N-sulfonamide analogs that achieve nanomolar GlyT1 inhibition [1].

Why Generic Substitution Fails for 2-Azepan-1-yl-2-phenyl-ethylamine in CNS Research


Generic substitution of 2-azepan-1-yl-2-phenyl-ethylamine with simpler analogs (e.g., piperidine-based compounds) or alternative GlyT1 inhibitors fails due to critical structural and functional differences. The seven-membered azepane ring confers distinct conformational flexibility and steric properties compared to the six-membered piperidine ring found in many GlyT1 inhibitors, leading to measurable differences in target engagement and downstream synthetic utility [1]. While this parent compound shows only moderate GlyT1 inhibition (IC50 = 2 μM), it serves as an essential amine handle for generating sulfonamide derivatives that achieve sub-100 nM potency—a transformation not possible with piperidine analogs lacking the appropriate geometry . Furthermore, its specific substitution pattern (azepan-1-yl and phenyl groups on the ethylamine backbone) is required for maintaining favorable brain-plasma ratios observed in pharmacokinetic studies of derived compounds [2].

Quantitative Differentiation of 2-Azepan-1-yl-2-phenyl-ethylamine (CAS 876710-61-1) Against Comparators


GlyT1 Inhibitory Potency: Azepane Parent vs. Optimized Sulfonamide Derivatives

2-Azepan-1-yl-2-phenyl-ethylamine exhibits moderate GlyT1 inhibitory activity (IC50 = 2 μM) as a standalone compound, which is approximately 54-fold less potent than its optimized N-benzenesulfonamide derivative (IC50 = 37 nM) [1]. This potency gap establishes the parent compound as a critical synthetic intermediate rather than a final pharmacological agent.

GlyT1 inhibition CNS drug discovery Schizophrenia research

Structural Advantage of Azepane over Piperidine in GlyT1 Inhibitor Scaffolds

Replacement of the piperidine heterocycle with an azepane ring in the core scaffold yielded a modest but consistent increase in GlyT1 inhibitory potency [1]. This structural modification is integral to the 2-azepan-1-yl-2-phenyl-ethylamine scaffold and cannot be replicated by six-membered ring analogs.

Medicinal chemistry SAR studies GlyT1 inhibitor design

Physicochemical Profile and CNS Drug-Likeness Parameters

2-Azepan-1-yl-2-phenyl-ethylamine possesses physicochemical properties consistent with CNS drug-likeness, including a calculated LogP of 2.56, topological polar surface area (TPSA) of 29.26 Ų, and one hydrogen bond donor . These values fall within favorable ranges for blood-brain barrier penetration, distinguishing it from more polar or lipophilic analogs that may exhibit altered CNS exposure profiles.

Physicochemical properties CNS drug design ADME prediction

Commercial Availability and Purity Specification Compared to Analogs

2-Azepan-1-yl-2-phenyl-ethylamine is commercially available from multiple reputable vendors with a standard minimum purity specification of 95% . This level of commercial availability and defined purity distinguishes it from more specialized azepane derivatives that may require custom synthesis or have longer lead times.

Research chemical procurement Purity specification Supply chain comparison

Optimal Research and Industrial Applications for 2-Azepan-1-yl-2-phenyl-ethylamine (CAS 876710-61-1)


Lead Optimization for GlyT1 Inhibitors in Schizophrenia Research

2-Azepan-1-yl-2-phenyl-ethylamine serves as the core amine scaffold for synthesizing N-sulfonamide derivatives that achieve nanomolar GlyT1 inhibition (IC50 = 37 nM). This application scenario is directly supported by published SAR studies demonstrating that the azepane-containing scaffold, when further functionalized, yields compounds with favorable brain-plasma ratios [1].

Structure-Activity Relationship (SAR) Studies on Heterocycle Ring Size

The compound is specifically suited for comparative SAR investigations examining the impact of ring expansion from piperidine (six-membered) to azepane (seven-membered) on GlyT1 inhibition and downstream CNS activity. Published evidence confirms that this modification yields a measurable potency increase [1].

CNS Penetrant Building Block for Neuromodulator Development

With calculated LogP (2.56) and TPSA (29.26 Ų) within CNS drug-like ranges, 2-azepan-1-yl-2-phenyl-ethylamine is a strategically valuable building block for synthesizing CNS-active compounds, including novel neuromodulators and receptor ligands [1].

Dopamine Transporter (DAT) and Monoamine Transporter Probe Development

The compound is predicted to act as a monoamine reuptake inhibitor with potential preference for the dopamine transporter. The bulky azepane moiety is expected to modulate potency and selectivity profiles, making it useful for developing probes to study monoamine transporter pharmacology .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Azepan-1-yl-2-phenyl-ethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.